
Idelalisib
概要
説明
Idelalisib, sold under the brand name Zydelig, is a medication primarily used to treat certain blood cancers, including chronic lymphocytic leukemia, follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma . It is an orally administered, small-molecule inhibitor of the delta isoform of the enzyme phosphoinositide 3-kinase (PI3K), specifically targeting P110δ . This compound was developed by Gilead Sciences and has shown significant efficacy in treating relapsed or refractory cases of these cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Idelalisib involves several key steps. One of the primary synthetic routes includes the reduction of a nitro group to prepare an amino intermediate. This reduction is typically carried out at ambient temperature using conventional catalysts such as 10% palladium on carbon or 5% palladium on carbon . Another method involves the use of zinc powder and ammonium formate in a mixture of methanol and dichloromethane, followed by stirring at ambient temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the quantification and validation of the compound in its bulk and marketed formulations .
化学反応の分析
Coupling Reactions
-
Step 1 : Adenine (10 ) is coupled with (S)-2-hydroxybutyrate (9 ) using trimethylaluminum (Me₃Al) to form intermediate 11 (Scheme 2 in ).
-
Step 2 : 11 reacts with 2-amino-6-fluorobenzoic acid (2 ) under Me₃Al catalysis to yield acid intermediate 12 .
Cyclization and Optimization
-
Step 3 : 12 undergoes cyclization with aniline (3 ) in toluene/acetic anhydride at 80–120°C. Early routes faced challenges with byproduct formation and incomplete aniline removal.
-
Key Improvements :
Reagent System | Solvent | Purity (%) | Racemization (%) |
---|---|---|---|
TPP/I₂/piperidine | ACN | 60 | High |
HMDS/I₂ | DCM | 42 | Complete |
HMDS/I₂ | Toluene | 60 | Controlled |
Biochemical Interactions
This compound inhibits PI3Kδ through ATP-competitive, reversible binding, as demonstrated by kinetic and biophysical assays :
ATP Competition
-
Mechanism : Binds to the ATP-binding pocket of PI3Kδ with an IC₅₀ of 19 nM (Table 1 in ).
-
Kinetics : Global fitting of rate data confirmed competitive inhibition with ATP (K~i~ = 2.6 nM) .
Selectivity Profile
PI3K Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kδ |
---|---|---|
α | 8,600 | 453-fold |
β | 4,000 | 211-fold |
γ | 2,100 | 110-fold |
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via aldehyde oxidase and CYP3A4/5, producing the inactive metabolite GS-563117 :
Enzymatic Reactions
-
Major Pathway : Oxidation by aldehyde oxidase (non-CYP) and CYP3A.
-
Minor Pathway : UGT1A4-mediated glucuronidation.
Enzyme | Metabolite | Activity |
---|---|---|
Aldehyde oxidase | GS-563117 | Inactive |
CYP3A | GS-563117 | Inactive |
UGT1A4 | Glucuronide form | Not characterized |
Drug-Drug Interactions
-
CYP3A Inducers : Rifampin reduces this compound exposure by 75% .
-
CYP3A Substrates : this compound increases midazolam exposure by 437% .
Structural Reactivity
科学的研究の応用
Non-Hodgkin Lymphoma (NHL)
Idelalisib has shown significant efficacy in treating indolent forms of NHL, particularly follicular lymphoma (FL) and small lymphocytic lymphoma (SLL).
- Monotherapy : In a pivotal study involving 123 patients with relapsed indolent NHL, this compound was administered at a dose of 150 mg twice daily. The overall response rate (ORR) was reported at 54% for FL and 58% for SLL, with median durations of response not fully evaluable due to ongoing follow-up .
- Combination Therapy : this compound is also used in combination with rituximab for patients with CLL. This combination has demonstrated improved outcomes compared to rituximab alone, particularly in patients who are not candidates for traditional chemotherapy .
Chronic Lymphocytic Leukemia (CLL)
This compound is approved for use in relapsed CLL, especially in patients who have received at least two prior therapies. Its use as a second-line treatment has been associated with durable responses and a favorable safety profile.
- Clinical Trials : A systematic review identified 20 trials investigating this compound's efficacy in CLL and related conditions. The majority were early-phase trials focusing on safety and pharmacokinetics, demonstrating the drug's potential as a frontline therapy for high-risk patients .
Case Study 1: Efficacy in Relapsed Follicular Lymphoma
A multicenter trial assessed this compound's efficacy as a single agent in patients with relapsed FL. Among the participants, the ORR reached 54%, with many experiencing significant symptom relief and prolonged progression-free survival (PFS) .
Case Study 2: Combination Therapy Outcomes
In patients treated with this compound plus rituximab for relapsed CLL, data indicated an ORR exceeding 80%. The combination therapy resulted in a median PFS of over 24 months, showcasing this compound's enhanced effectiveness when paired with established treatments .
Safety Profile
While this compound has demonstrated considerable efficacy, its safety profile includes notable adverse effects such as hepatotoxicity, diarrhea, and infections. Monitoring liver function tests and managing side effects are crucial during treatment to ensure patient safety .
Summary Table of Clinical Findings
Application | Patient Population | ORR (%) | Median PFS (months) | Comments |
---|---|---|---|---|
Monotherapy for FL | Relapsed indolent NHL | 54 | Not evaluable | Significant symptom relief observed |
Combination with Rituximab | Relapsed CLL | >80 | >24 | Enhanced effectiveness noted |
Second-line therapy for CLL | High-risk relapsed CLL | Varies | Varies | Favorable safety profile |
作用機序
Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) . By inhibiting this enzyme, this compound induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow . Treatment with this compound results in inhibition of chemotaxis and adhesion, and reduced cell viability .
類似化合物との比較
Copanlisib: A pan-class I PI3K inhibitor with preferred activity toward PI3Kα and PI3Kδ.
Duvelisib: Another PI3K inhibitor that targets both PI3Kδ and PI3Kγ.
Ibrutinib: A Bruton’s tyrosine kinase inhibitor that also affects PI3K signaling pathways.
Uniqueness of Idelalisib: this compound is unique in its selective inhibition of the PI3Kδ isoform, which is primarily expressed in leukocytes . This selectivity makes it particularly effective in treating hematologic malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphomas . Additionally, this compound has a distinct safety profile, with fewer gastrointestinal toxicities compared to other PI3K inhibitors .
生物活性
Idelalisib, also known as GS-1101, is a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which plays a crucial role in B-cell receptor signaling and is implicated in various B-cell malignancies. Its biological activity has been extensively studied, revealing significant effects on cell growth, apoptosis, and signaling pathways.
This compound exerts its biological effects primarily through the inhibition of PI3Kδ, which is vital for B-cell development and function. The inhibition leads to a cascade of downstream effects:
- Inhibition of AKT Activation : this compound reduces phosphorylation of AKT, a key effector in the PI3K pathway, thereby disrupting survival signals in malignant B-cells .
- Impact on Protein Synthesis : Studies have shown that this compound treatment leads to decreased global protein synthesis, correlating with reduced cell size and growth. This effect is associated with the inhibition of the mTOR pathway and activation of the MAPK pathway .
- Promotion of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by promoting the expression of pro-apoptotic proteins such as Bim through the FoxO3a pathway .
In Vitro Studies
This compound has demonstrated potent activity against PI3Kδ with an IC50 value of 19 nM, showcasing its selectivity over other isoforms (IC50 values for PI3Kα, β, and γ are 8600 nM, 4000 nM, and 2100 nM respectively) . The following table summarizes its selectivity:
Isoform | IC50 (nM) | Selectivity Factor |
---|---|---|
PI3Kδ | 19 | - |
PI3Kα | 8600 | 453 |
PI3Kβ | 4000 | 210 |
PI3Kγ | 2100 | 110 |
Clinical Findings
This compound has been evaluated in several clinical studies for its efficacy in treating relapsed or refractory B-cell malignancies. A notable Phase 1 study indicated that this compound effectively blocks PI3K/AKT signaling pathways and promotes apoptosis in lymphoid cell lines and primary patient samples .
Case Study Highlights:
- Chronic Lymphocytic Leukemia (CLL) : In CLL patients, this compound treatment led to significant reductions in tumor burden and improved survival rates.
- Non-Hodgkin Lymphoma (NHL) : Patients exhibited marked responses with reduced disease progression when treated with this compound in combination with other therapies.
Safety Profile and Adverse Effects
While this compound is effective, it is associated with several adverse events. Commonly reported side effects include:
特性
IUPAC Name |
5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSDAJWBUCMOAH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007266 | |
Record name | Idelalisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions | |
Record name | Idelalisib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability. | |
Record name | Idelalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idelalisib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
870281-82-6, 1146702-54-6 | |
Record name | Idelalisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870281-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idelalisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAL 101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idelalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idelalisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDELALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Idelalisib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。